2,6-Diaminotoluène-d3

Vue d'ensemble

Description

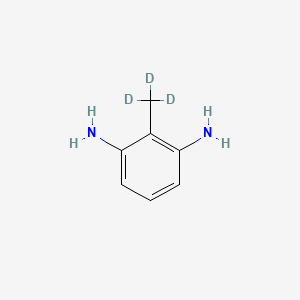

2,6-Diaminotoluene-d3 is a deuterated form of 2,6-diaminotoluene, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C7H7D3N2, and it has a molecular weight of 125.19 g/mol .

Applications De Recherche Scientifique

2,6-Diaminotoluene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Research: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.

Medical Research: Used in the development of diagnostic assays and therapeutic agents.

Industrial Applications: Utilized in the synthesis of polyurethanes, dyes, and other chemical intermediates

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or structure

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways and their downstream effects.

Result of Action

Studies on structural analogs like 2,4-diaminotoluene and 2,6-diaminotoluene suggest that these compounds can have mutagenic effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Diaminotoluene-d3 can be synthesized through catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent. The reaction is typically carried out in the presence of a palladium complex catalyst and dehydrated alcohol as the solvent. The process involves normal heating and stirring .

Industrial Production Methods: The industrial production of 2,6-diaminotoluene-d3 follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product. This method avoids high-temperature and high-pressure conditions, making it more cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diaminotoluene-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

2,4-Diaminotoluene: Another isomer of diaminotoluene with amino groups at the 2 and 4 positions.

2,6-Diaminotoluene: The non-deuterated form of 2,6-diaminotoluene-d3.

2,6-Diaminotoluene-α,α,α-d3: A similar deuterated compound with deuterium atoms at different positions

Uniqueness: 2,6-Diaminotoluene-d3 is unique due to its stable isotope labeling, which makes it highly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

Activité Biologique

2,6-Diaminotoluene-d3 (CAS 362049-58-9) is a deuterated form of 2,6-diaminotoluene, a compound known for its applications in various fields including pharmaceuticals and chemical synthesis. The biological activity of this compound, particularly its potential genotoxicity and mutagenicity, has been the subject of several studies. This article aims to provide a comprehensive overview of its biological activities, supported by relevant data tables and research findings.

- Molecular Formula : CHDN

- Molecular Weight : 125.19 g/mol

- CAS Number : 362049-58-9

- IUPAC Name : 2-(trideuteriomethyl)benzene-1,3-diamine

Biological Activity Overview

The primary biological activities associated with 2,6-diaminotoluene-d3 include:

- Genotoxicity : Studies have indicated that 2,6-diaminotoluene can induce DNA damage and mutations in various test systems.

- Carcinogenic Potential : It has been classified as a possible human carcinogen based on animal studies showing tumor formation.

- Enzymatic Interactions : The compound has been shown to interact with specific enzymes involved in metabolic pathways.

Genotoxicity Studies

Research has demonstrated that 2,6-diaminotoluene exhibits genotoxic effects. Notably, it produced positive results in the Ames test, indicating mutagenic potential.

Table 1: Summary of Genotoxicity Tests

| Test System | Result | Reference |

|---|---|---|

| Ames Test (TA98) | Positive | |

| Ames Test (TA100) | Positive | |

| Mouse Micronucleus | Induced micronuclei |

Case Studies

-

Micronucleus Assay in Rats :

A study investigated the genotoxic effects of 2,6-diaminotoluene in Fischer-344 rats using a repeated-dose liver micronucleus assay. Results indicated that exposure led to significant increases in micronucleated cells, suggesting a direct impact on genetic material. -

Hemoglobin and DNA Adduct Formation :

Another study focused on the formation of hemoglobin and DNA adducts in rats exposed to 2,6-diaminotoluene. Using gas chromatography/mass spectrometry and -postlabeling techniques, researchers found that the compound binds to macromolecules in vivo, which is indicative of its potential carcinogenic mechanisms.

Table 2: Case Study Findings

| Study Description | Findings | Reference |

|---|---|---|

| Micronucleus Assay | Increased micronuclei | |

| Hemoglobin/DNA Adduct Formation | Significant binding observed | |

| Exposure Assessment in Breast Implants | Persistent levels detected |

The mechanisms by which 2,6-diaminotoluene exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes through the following pathways:

- DNA Interaction : Formation of adducts that can lead to mutations.

- Enzyme Inhibition : Potential inhibition of enzymes involved in DNA repair mechanisms.

Propriétés

IUPAC Name |

2-(trideuteriomethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCRLGLCUXUPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746008 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-58-9 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.